molecular formula C15H21N3O3S B12133443 methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate

methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate

Cat. No.: B12133443
M. Wt: 323.4 g/mol
InChI Key: BYSNKQJWZZYZBH-XYOKQWHBSA-N
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Description

Methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate is a complex organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents . This particular compound features a unique structure with a thiazolo-triazinylidene core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate typically involves multiple stepsCommon reagents used in these steps include cycloheptanone, thioamides, and various esterification agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate stands out due to its complex structure and potential biological activities. Its unique thiazolo-triazine core differentiates it from simpler esters and makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

methyl (2E)-2-(3-cycloheptyl-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene)acetate

InChI

InChI=1S/C15H21N3O3S/c1-21-13(19)8-12-14(20)18-10-17(9-16-15(18)22-12)11-6-4-2-3-5-7-11/h8,11H,2-7,9-10H2,1H3/b12-8+

InChI Key

BYSNKQJWZZYZBH-XYOKQWHBSA-N

Isomeric SMILES

COC(=O)/C=C/1\C(=O)N2CN(CN=C2S1)C3CCCCCC3

Canonical SMILES

COC(=O)C=C1C(=O)N2CN(CN=C2S1)C3CCCCCC3

Origin of Product

United States

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